what is 6-Azido-6-deoxy-D-glucopyranose
what is 6-Azido-6-deoxy-D-glucopyranose
An In-Depth Technical Guide to 6-Azido-6-deoxy-D-glucopyranose: A Molecular Probe for Glycobiology and Beyond
Executive Summary
6-Azido-6-deoxy-D-glucopyranose is a synthetically modified monosaccharide that has emerged as an indispensable tool in chemical biology and drug discovery. By replacing the primary hydroxyl group at the C-6 position of D-glucose with a bioorthogonal azide moiety, this molecule becomes a powerful chemical reporter. Once introduced into living systems, often in a cell-permeable acetylated form, it is processed by the cell's metabolic machinery and incorporated into various glycoconjugates. The embedded azide group then serves as a chemical handle for covalent modification via highly specific and efficient "click chemistry" reactions. This guide provides a comprehensive overview of the synthesis, mechanism, and application of 6-Azido-6-deoxy-D-glucopyranose, offering researchers and drug development professionals the foundational knowledge and detailed protocols required to leverage this technology for visualizing, identifying, and manipulating glycosylated biomolecules.
Core Concepts: Understanding 6-Azido-6-deoxy-D-glucopyranose
6-Azido-6-deoxy-D-glucopyranose (6AzGlc) is an analog of D-glucose. Its defining feature is the substitution of the C-6 hydroxyl group with an azide group (-N₃).[1] This seemingly minor alteration is profound; the azide group is abiotic, meaning it is not naturally present in most biological systems, and it is chemically inert to the vast majority of biological functional groups. This unique combination of properties makes it a "bioorthogonal" handle.[2] It can be introduced into a complex biological environment without causing unwanted side reactions, waiting to be selectively targeted by a complementary reaction partner.
Physicochemical Properties
The physical and chemical characteristics of 6-Azido-6-deoxy-D-glucopyranose are critical for its handling, storage, and application in biological experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁N₃O₅ | [3] |
| Molecular Weight | 205.17 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 128-130 °C | [4] |
| Solubility | Soluble in Water, DMSO, Methanol | [4] |
| Optical Activity | [α]/D +59.0±3.0° (c = 0.2 in H₂O) | |
| Storage Temperature | 2-8°C | |
| CAS Number | 18908-40-2 (pyranose form) | [4] |
Synthesis and Safe Handling
The synthesis of azido-sugars requires a strategic approach to selectively modify the desired hydroxyl group. A common and effective strategy for synthesizing 6-azido-6-deoxy-in-ositol derivatives, which can be adapted for glucose, begins with a protected sugar, such as methyl α-D-glucopyranoside.[5] The causality behind this multi-step process is rooted in achieving high selectivity and yield.
General Synthetic Strategy
-
Protection: All hydroxyl groups except the one at C-6 are protected to prevent non-specific reactions. This is a foundational principle in carbohydrate chemistry to direct reactivity.
-
Activation: The primary hydroxyl group at C-6 is converted into a good leaving group, often a triflate (-OTf). This is achieved by reacting the alcohol with triflic anhydride (Tf₂O). The triflate group is an excellent leaving group because its negative charge is highly stabilized by resonance, making the subsequent substitution step more favorable.[5]
-
Nucleophilic Substitution: The activated triflate is displaced by an azide nucleophile (e.g., from sodium azide, NaN₃) via an Sₙ2 mechanism. This step introduces the crucial azide moiety.[5]
-
Deprotection: The protecting groups are removed to yield the final 6-Azido-6-deoxy-D-glucopyranose.
Caption: A generalized workflow for the synthesis of 6-Azido-6-deoxy-D-glucopyranose.
Safety and Handling
As with any chemical reagent, proper handling is paramount. Azide-containing compounds, while generally stable in this form, warrant specific precautions. The information below is synthesized from multiple safety data sheets (SDS).
| Hazard Category | Precautionary Measures and Rationale | Source(s) |
| Toxicity | GHS Classification: Acute Toxicity 4 (Oral, Dermal, Inhalation). Harmful if swallowed, in contact with skin, or if inhaled. Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area or with local exhaust ventilation. The rationale is to prevent systemic exposure to a potentially toxic compound. | [4][6] |
| Personal Protection | PPE: Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles). A NIOSH-approved N95 dust mask is recommended when handling the solid form. This creates physical barriers to prevent accidental exposure. | [7] |
| Storage | Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place at 2-8°C. Protect from sunlight. Rationale: Proper storage prevents degradation of the compound and minimizes safety risks. Cool temperatures maintain stability. | [4][7] |
| Incompatibilities | Materials to Avoid: Strong oxidizing agents. Contact with acids may liberate toxic gas (hydrazoic acid). This is a critical safety consideration to prevent dangerous chemical reactions. | [7] |
Mechanism of Action in Cellular Systems
The true utility of 6AzGlc is realized when it is introduced to living cells. Its journey from a simple sugar analog to a reporter embedded in complex biomolecules is a multi-step process that cleverly co-opts the cell's own metabolic pathways.
Cellular Uptake and Activation
For effective use in cell culture, 6AzGlc is typically administered as its per-O-acetylated precursor, 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-D-glucopyranose (Ac₄6AzGlc). The acetyl groups neutralize the polar hydroxyl groups, increasing the molecule's hydrophobicity and allowing it to passively diffuse across the cell membrane. Once inside the cell, non-specific cytosolic carboxyesterases efficiently remove the acetyl groups, trapping the now polar 6AzGlc inside the cell.[3] This "pro-drug" strategy is a common and highly effective method for delivering modified sugars into cells.
Metabolic Incorporation
Once deacetylated, 6AzGlc enters the cellular glucose metabolism pathway. While it is an analog of glucose, a key discovery revealed that it can be processed by enzymes in a manner that leads to its incorporation into glycoproteins. The proposed pathway mirrors the initial steps of glucose activation:
-
Phosphorylation: Hexokinase phosphorylates 6AzGlc to form 6-azido-6-deoxy-glucose-6-phosphate.
-
Isomerization: Phosphoglucomutase likely isomerizes the molecule to 6-azido-6-deoxy-glucose-1-phosphate.
-
UDP-Sugar Formation: The key activation step is the conversion to the high-energy sugar donor, UDP-6-azido-6-deoxy-D-glucose (UDP-6AzGlc), catalyzed by UDP-glucose pyrophosphorylase.[4][8]
Enzymatic Promiscuity: The Role of O-GlcNAc Transferase (OGT)
The most remarkable step in this pathway involves the enzyme O-GlcNAc Transferase (OGT). OGT is responsible for a dynamic post-translational modification called O-GlcNAcylation, where it transfers N-acetylglucosamine (GlcNAc) from the donor UDP-GlcNAc onto serine and threonine residues of nuclear and cytoplasmic proteins. Research has shown that OGT exhibits significant substrate promiscuity. It can recognize and utilize UDP-6AzGlc as a donor substrate, transferring 6AzGlc onto its target proteins.[4][9] This means that treating cells with Ac₄6AzGlc results in the specific labeling of the O-GlcNAc proteome.
Caption: Intracellular metabolic pathway of Ac₄6AzGlc leading to protein labeling via OGT.
Core Application: Bioorthogonal Chemistry
Once the azide reporter is incorporated into cellular proteins, it can be detected through bioorthogonal ligation reactions, colloquially known as "click chemistry." These reactions are highly specific, rapid, and can be performed in complex biological mixtures, such as cell lysates, or even in living organisms.[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It involves the reaction between the azide on the labeled protein and a terminal alkyne on a probe molecule (e.g., a fluorophore or biotin). This reaction forms a stable triazole linkage.[7]
-
Mechanism: The reaction is catalyzed by Cu(I) ions. In practice, Cu(I) is generated in situ by reducing a Cu(II) salt (like CuSO₄) with a mild reducing agent, most commonly sodium ascorbate.[10]
-
Advantages: Extremely high reaction rate and efficiency.
-
Disadvantages: Copper can be toxic to living cells, so CuAAC is typically performed on fixed cells or cell lysates. Ligands like THPTA or TBTA can be used to stabilize the Cu(I) and reduce toxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity of copper, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction uses a strained, cyclic alkyne (e.g., a dibenzocyclooctyne, DBCO) that reacts spontaneously with azides without the need for a catalyst.[11]
-
Mechanism: The high ring strain of the cyclooctyne provides the activation energy needed to drive the cycloaddition reaction.
-
Advantages: Copper-free and thus truly biocompatible for use in living cells and organisms.
-
Disadvantages: The reaction kinetics are generally slower than CuAAC, and the required probe molecules are larger and more complex.
Caption: Comparison of CuAAC (copper-catalyzed) and SPAAC (strain-promoted) click reactions.
Experimental Protocols and Workflows
The following protocols provide a validated, step-by-step framework for a typical metabolic labeling experiment.
Protocol 5.1: Metabolic Labeling of Mammalian Cells
This protocol describes how to label cellular proteins using the acetylated precursor, Ac₄6AzGlc.
-
Cell Culture: Plate mammalian cells in appropriate culture dishes and grow to ~80% confluency. The choice of media and conditions should be optimal for the cell line being used.[3]
-
Prepare Stock Solution: Prepare a 100 mM stock solution of Ac₄6AzGlc in sterile DMSO. Store at -20°C.
-
Labeling: Dilute the Ac₄6AzGlc stock solution directly into the cell culture medium to a final concentration of 50-200 µM. A titration experiment is recommended to optimize the concentration for your specific cell line and experimental goals.[4][12]
-
Incubation: Incubate the cells for 16-48 hours under standard culture conditions. The optimal incubation time can vary and should be determined empirically.
-
Harvesting: Wash the cells 2-3 times with cold PBS to remove excess unincorporated sugar. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and collect the lysate. Determine the protein concentration using a standard assay (e.g., BCA). The lysate is now ready for downstream analysis.
Protocol 5.2: Detection of Labeled Proteins via CuAAC
This protocol details the detection of azide-labeled proteins in cell lysate using an alkyne-functionalized probe.
-
Prepare Click Reagents: Prepare fresh stock solutions.
-
Alkyne Probe: 10 mM in DMSO (e.g., Alkyne-Biotin or Alkyne-TAMRA).
-
Copper Sulfate (CuSO₄): 50 mM in water.
-
Ligand (THPTA): 100 mM in water.[10]
-
Sodium Ascorbate: 500 mM in water (prepare immediately before use as it oxidizes quickly).
-
-
Set Up Reaction: In a microcentrifuge tube, combine the following in order:
-
50-100 µg of protein lysate.
-
PBS to bring the total volume to ~85 µL.
-
2 µL of Alkyne Probe stock (Final concentration: ~200 µM).
-
4 µL of THPTA stock (Final concentration: ~4 mM).
-
2 µL of CuSO₄ stock (Final concentration: ~1 mM).
-
-
Initiate Reaction: Add 7 µL of the freshly prepared sodium ascorbate stock to initiate the click reaction (Final concentration: ~3.5 mM). Vortex briefly to mix.[10]
-
Incubate: Protect the reaction from light (especially if using a fluorescent probe) and incubate at room temperature for 1 hour on a rotator.
-
Analysis: The proteins are now covalently tagged. They can be precipitated and prepared for analysis by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent probes) or Western blot (for biotin probes, using streptavidin-HRP).
Caption: Experimental workflow from cell labeling to downstream analysis.
Applications in Research and Drug Development
The ability to tag and visualize glycans has profound implications across various scientific disciplines.
-
Visualization of Glycoconjugates: Using fluorescent alkyne probes allows for the direct imaging of glycosylated proteins in cells via microscopy, providing spatial information on their localization.[13]
-
Proteomic Profiling: Using a biotin-alkyne probe allows for the enrichment of labeled glycoproteins on streptavidin beads. The captured proteins can then be identified and quantified by mass spectrometry, providing a snapshot of the O-GlcNAc proteome under specific conditions.[4]
-
Studying Disease States: O-GlcNAcylation is dysregulated in numerous diseases, including cancer, diabetes, and neurodegeneration. 6AzGlc provides a tool to study these changes, identify novel disease biomarkers, and screen for drugs that modulate OGT activity.
-
Biomaterial Functionalization: The azide handle can be used to "click" azide-modified biomolecules onto alkyne-functionalized surfaces or nanoparticles, creating targeted drug delivery systems or functionalized hydrogels.
Conclusion and Future Outlook
6-Azido-6-deoxy-D-glucopyranose, through its clever exploitation of cellular metabolism and bioorthogonal chemistry, has provided an unprecedented window into the world of protein glycosylation. Its ability to report on the activity of O-GlcNAc Transferase has solidified its place as a cornerstone technique in chemical biology. Future developments will likely focus on creating next-generation probes with faster reaction kinetics for in vivo imaging, expanding the toolkit of metabolically incorporated sugars to probe other glycosyltransferases, and applying this technology in clinical settings for diagnostic and therapeutic purposes. For researchers and drug developers, this molecule is not just a chemical reagent but a gateway to understanding the complex and dynamic roles of glycosylation in health and disease.
References
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Darabedian, N., et al. (2018). The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose. ACS Chemical Biology, 13(7), 1859-1867. [Link]
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PubChem. (n.d.). 6-Azido-6-deoxy-D-glucopyranose. National Center for Biotechnology Information. Retrieved from [Link]
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Darabedian, N., et al. (2018). The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose. PubMed Central. [Link]
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PubChem. (n.d.). 6-Azido-6-deoxy-D-glucose. National Center for Biotechnology Information. Retrieved from [Link]
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Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
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AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]
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Wang, Y., et al. (2024). Chemical Synthesis of 6-Azido-6-Deoxy Derivatives of Phosphatidylinositol Containing Different Fatty Acid Chains. Molecules, 29(21), 4981. [Link]
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Parolis, L. A., & Parolis, H. (1998). Enzymatic conversion of glucose to UDP-4-keto-6-deoxyglucose in Streptomyces spp. Applied and Environmental Microbiology, 64(10), 3972-3976. [Link]
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Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]
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Yamaji, R., et al. (2024). Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo. Communications Biology, 7(1), 455. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available at: [Link]
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Guo, J., et al. (2021). The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway. Frontiers in Chemistry, 9, 755250. [Link]
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Click Chemistry Protocols. (n.d.). Xi'an Dianhua Biotechnology Co., Ltd. [Link]
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Laughlin, S. T., & Bertozzi, C. R. (2009). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 4(7), 1066-1079. [Link]
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